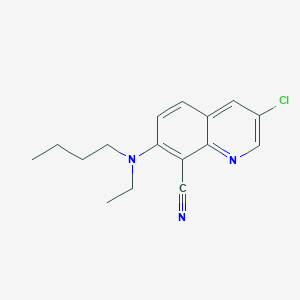
7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the butyl(ethyl)amino group and the chloro and carbonitrile substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
科学研究应用
7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.
相似化合物的比较
Similar Compounds
7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile: can be compared with other quinoline derivatives such as chloroquine and quinine.
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but different substituents.
Quinine: Another antimalarial compound, quinine also shares the quinoline structure but has distinct functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties. Its butyl(ethyl)amino group and carbonitrile moiety differentiate it from other quinoline derivatives, potentially leading to novel applications and activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research into its mechanism of action and applications will likely uncover new and exciting uses for this compound.
属性
CAS 编号 |
88347-05-1 |
|---|---|
分子式 |
C16H18ClN3 |
分子量 |
287.79 g/mol |
IUPAC 名称 |
7-[butyl(ethyl)amino]-3-chloroquinoline-8-carbonitrile |
InChI |
InChI=1S/C16H18ClN3/c1-3-5-8-20(4-2)15-7-6-12-9-13(17)11-19-16(12)14(15)10-18/h6-7,9,11H,3-5,8H2,1-2H3 |
InChI 键 |
MYRSVYCOTHSCNU-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CC)C1=C(C2=NC=C(C=C2C=C1)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


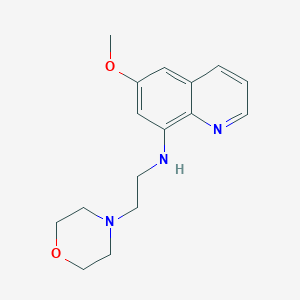
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)
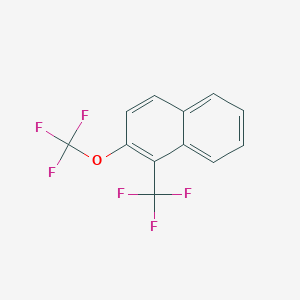
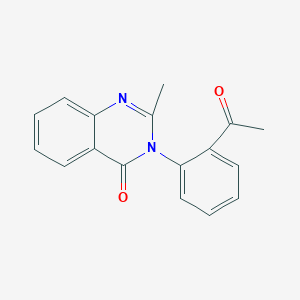


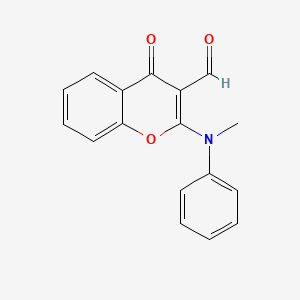

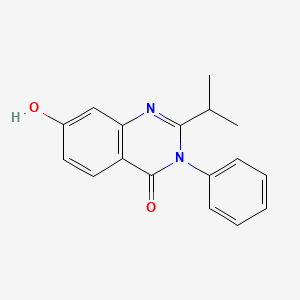


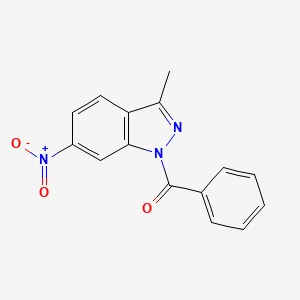

![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)
